

Technical Guide: Fmoc-D-allo-threoninol

Solubility & Handling

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Fmoc-D-allo-threoninol*

CAS No.: 143143-54-8

Cat. No.: B557747

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Executive Summary

Fmoc-D-allo-threoninol (CAS: 143143-54-8) is a specialized chiral building block used in peptide synthesis and peptidomimetic drug development.^{[1][2]} Unlike standard amino acids, it features a reduced C-terminus (converting the carboxylic acid to an alcohol) and a specific D-allo stereochemistry, resulting in a 1,3-diol structure.

This structural duality—a hydrophobic Fluorenylmethoxycarbonyl (Fmoc) protecting group paired with a hydrophilic threoninol diol tail—creates a unique solubility profile. While highly soluble in polar aprotic solvents (DMF, DMSO), its behavior in non-polar chlorinated solvents (DCM) can be nuanced due to hydrogen bonding networks formed by the free hydroxyl groups.

This guide provides a definitive solubility matrix, dissolution protocols, and stability safeguards to ensure high-yield incorporation of this reagent into synthetic workflows.

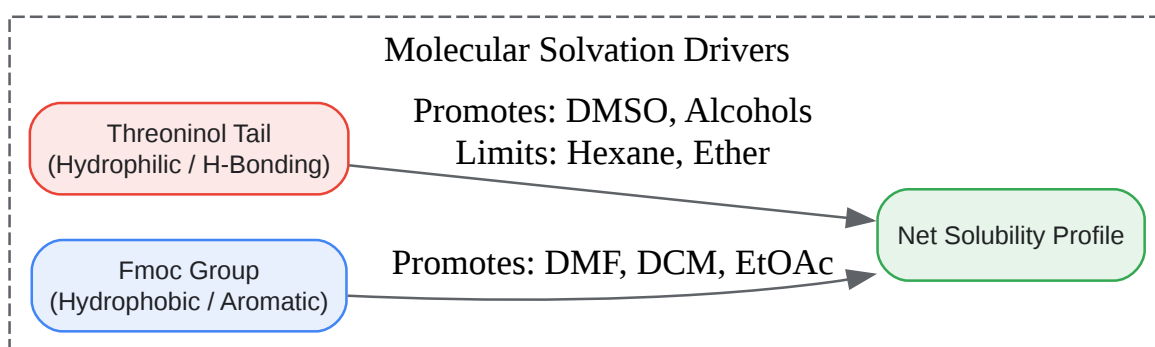
Physicochemical Identity

Understanding the molecule's amphiphilic nature is the first step to mastering its solubility.

Property	Specification
Chemical Name	(9H-Fluoren-9-yl)methyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Common Name	Fmoc-D-allo-threoninol
CAS Number	143143-54-8
Molecular Weight	327.38 g/mol
Appearance	White to off-white crystalline solid
Functional Groups	Secondary Amine (Fmoc-protected), Primary Alcohol, Secondary Alcohol

Structural Solubility Logic

The molecule functions as an amphiphile. The Fmoc group drives solubility in organic aromatics and polar aprotic solvents. The Threoninol tail (containing two -OH groups) enhances solubility in alcohols and DMSO but can cause aggregation in pure DCM due to intermolecular hydrogen bonding.



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Figure 1: The amphiphilic pull of **Fmoc-D-allo-threoninol** determines its solvent compatibility.

Solubility Matrix

The following data consolidates empirical observations for Fmoc-amino alcohols. Values are based on standard laboratory conditions (25°C).

Solvent	Solubility Rating	Saturation Est.	Application Context
DMF (N,N-Dimethylformamide)	Excellent	> 0.5 M	Primary Solvent. Standard for SPPS coupling and stock solutions.
DMSO (Dimethyl Sulfoxide)	Excellent	> 0.5 M	Alternative. Use for difficult sequences or if aggregation occurs in DMF.
NMP (N-Methyl-2-pyrrolidone)	Excellent	> 0.4 M	High Performance. Superior resin swelling; often interchangeable with DMF.
DCM (Dichloromethane)	Good to Moderate	~ 0.1 - 0.3 M	Loading Solvent. Soluble, but H-bonding of diols may cause gelation at high concentrations.
Methanol / Ethanol	Good	> 0.2 M	Analysis Only. Good solubility, but avoid for coupling (risk of esterification/transesterification).
Water	Poor	< 1 mg/mL	Precipitant. The hydrophobic Fmoc group prevents aqueous solubility.
Diethyl Ether / Hexane	Insoluble	N/A	Precipitant. Used to crash out the product during purification.

Critical Solvent Nuances

- **DCM Warning:** While **Fmoc-D-*allo*-threoninol** is soluble in DCM, the presence of two free hydroxyl groups can lead to "micro-aggregation" or gel-like consistency at high concentrations (>0.3 M). If using DCM for resin loading, adding a small amount of DMF (10-20% v/v) is recommended to disrupt hydrogen bonds.
- **DMF Stability:** DMF spontaneously degrades into dimethylamine over time, which is a secondary amine capable of removing the Fmoc group.^[3] Always use fresh, high-grade (amine-free) DMF to prevent premature deprotection.

Technical Protocol: The Dissolution Workflow

To ensure reproducibility and prevent "crashing out" during automated synthesis, follow this self-validating dissolution protocol.

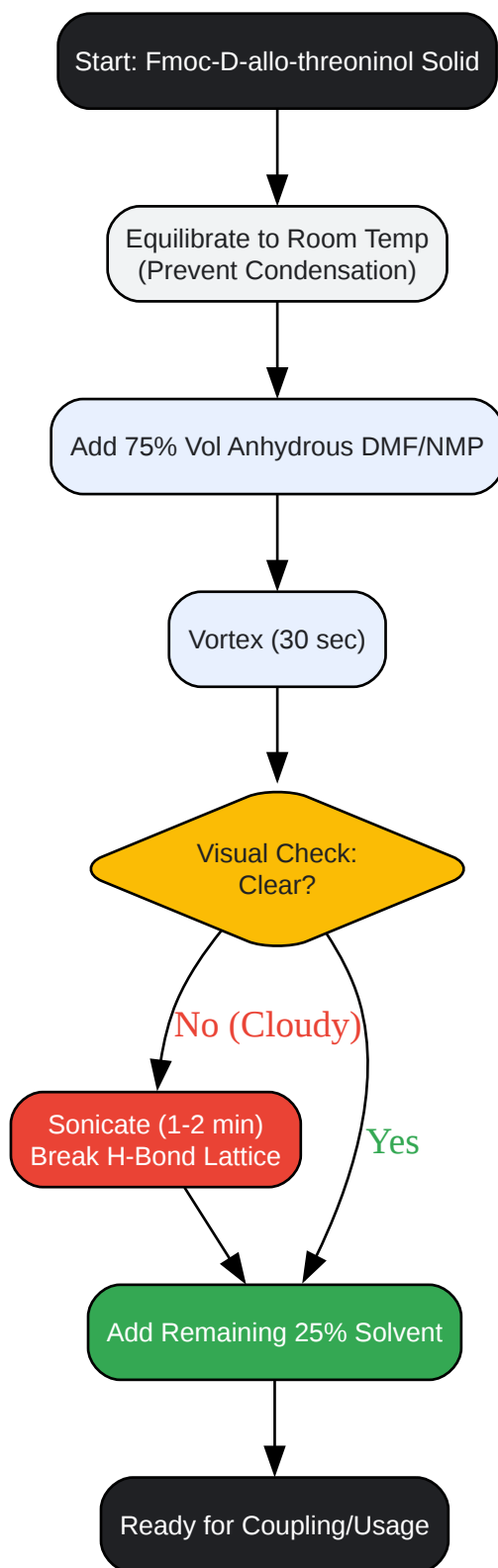
Reagents Required^{[2][3][4][5][6]}

- **Fmoc-D-*allo*-threoninol** (Solid, stored at 4°C).^[4]
- Solvent: Anhydrous DMF or NMP (preferred).
- Equipment: Vortex mixer, Sonicator (optional).

Step-by-Step Methodology

- **Equilibration:** Allow the vial of **Fmoc-D-*allo*-threoninol** to reach room temperature before opening. This prevents condensation of atmospheric water, which can inhibit solubility and degrade the reagent.
- **Solvent Addition:**
 - Calculate the required volume for a 0.2 M to 0.5 M solution.
 - Add 75% of the calculated solvent volume to the solid.
- **Mechanical Dispersion:**
 - Vortex vigorously for 30 seconds.

- Observation Check: If the solution appears cloudy or has floating particulates, proceed to sonication.
- Sonication (If necessary):
 - Sonicate for 1-2 minutes at ambient temperature. The diol moiety can form crystal lattice structures that require sonic energy to break.
- Final Dilution: Add the remaining 25% of solvent to reach the target volume/concentration.
- Visual Validation: The final solution must be optically clear and colorless. Any turbidity indicates incomplete dissolution or moisture contamination.



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Figure 2: Step-by-step dissolution workflow to ensure reagent integrity.

Stability & Handling

The "D-allo" stereocenter and the Fmoc group require specific handling to maintain purity.

- **Base Sensitivity:** The Fmoc group is cleaved by secondary amines (Piperidine, Morpholine). Never dissolve this reagent in solutions containing these bases until the specific deprotection step is required.
- **Hydroxyl Reactivity:** The free hydroxyl groups are nucleophilic. In the presence of strong activating agents (like HATU/HBTU) and excess base (DIPEA), there is a risk of O-acylation (ester formation on the side chain) rather than the desired N-acylation if the amine is not already protected or if the reaction is uncontrolled.
 - **Mitigation:** Use stoichiometric amounts of activating reagents. For loading resins via the hydroxyl group (e.g., to form a trityl linker), use specific catalysts like Pyridine or DMAP sparingly.
- **Storage:** Store the solid at +2°C to +8°C (short term) or -20°C (long term). Keep desiccated.

References

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Sources

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